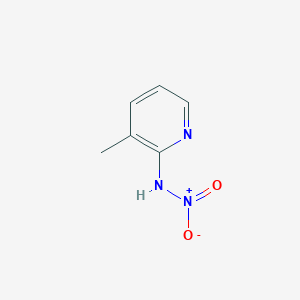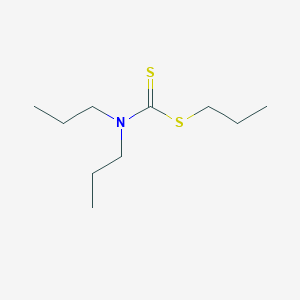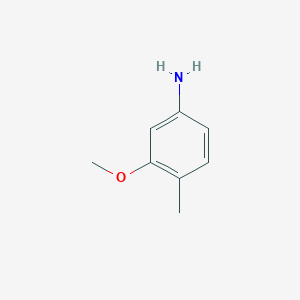
2-Pyridinamine, 3-methyl-N-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in a variety of fields, including biochemistry, pharmacology, and materials science. In
Mechanism Of Action
The mechanism of action of 2-Pyridinamine, 3-methyl-N-nitro- is not fully understood, but it is thought to involve the inhibition of proteases. Proteases are enzymes that are involved in a variety of biological processes, including the breakdown of proteins. By inhibiting proteases, 2-Pyridinamine, 3-methyl-N-nitro- may be able to disrupt these processes and prevent the growth and spread of cancer cells.
Biochemical And Physiological Effects
2-Pyridinamine, 3-methyl-N-nitro- has been found to have a variety of biochemical and physiological effects. In addition to its potential as a protease inhibitor and antitumor agent, this compound has also been found to have activity against a variety of other enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant activity, which could make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Pyridinamine, 3-methyl-N-nitro- for lab experiments is its potential as a protease inhibitor. This makes it a useful tool for studying the role of proteases in biological processes and for developing new drugs that target these enzymes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on 2-Pyridinamine, 3-methyl-N-nitro-. Some of the areas that could be explored include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific proteases and other enzymes.
2. Development of new drugs based on the structure of 2-Pyridinamine, 3-methyl-N-nitro-, including drugs that target specific proteases and other enzymes.
3. Exploration of the potential use of this compound in the development of new materials, including polymers and coatings.
4. Studies on the potential toxicity and safety of this compound, including its effects on human health and the environment.
5. Investigation of the potential use of this compound as an antioxidant, and its potential for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in the development of new drugs and materials.
Synthesis Methods
The synthesis of 2-Pyridinamine, 3-methyl-N-nitro- can be achieved through a variety of methods, including the reaction of 3-methylpyridine with nitric acid and ammonium hydroxide. This reaction produces a yellow crystalline solid that can be purified through recrystallization. Other methods for synthesizing this compound include the reaction of 3-methylpyridine with nitrous acid, the reaction of 3-methylpyridine with nitrosyl chloride, and the reaction of 3-methylpyridine with sodium nitrite.
Scientific Research Applications
2-Pyridinamine, 3-methyl-N-nitro- has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Some of the potential applications of 2-Pyridinamine, 3-methyl-N-nitro- include:
1. Biochemistry: 2-Pyridinamine, 3-methyl-N-nitro- has been found to have potential as a protease inhibitor, which could make it useful in the development of new drugs for the treatment of diseases such as cancer and HIV.
2. Pharmacology: This compound has also been studied for its potential as an antitumor agent, and has been found to have activity against a variety of cancer cell lines.
3. Materials Science: 2-Pyridinamine, 3-methyl-N-nitro- has been studied for its potential use in the development of new materials, including polymers and coatings.
properties
CAS RN |
18344-53-1 |
|---|---|
Product Name |
2-Pyridinamine, 3-methyl-N-nitro- |
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)nitramide |
InChI |
InChI=1S/C6H7N3O2/c1-5-3-2-4-7-6(5)8-9(10)11/h2-4H,1H3,(H,7,8) |
InChI Key |
KZVCMWYVURNVOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
Canonical SMILES |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
synonyms |
3-Methyl-N-nitropyridin-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)










![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)